7-Hydroxy-3-(2-naphthyl)-2H-chromen-2-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-hydroxy-3-naphthalen-2-ylchromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12O3/c20-16-8-7-15-10-17(19(21)22-18(15)11-16)14-6-5-12-3-1-2-4-13(12)9-14/h1-11,20H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYLGKTFEJVAHBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CC4=C(C=C(C=C4)O)OC3=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 7 Hydroxy 3 2 Naphthyl 2h Chromen 2 One and Its Analogs
Established Synthetic Pathways for the 2H-Chromen-2-one Core
The formation of the fundamental bicyclic coumarin (B35378) system is a critical step in the synthesis of 7-Hydroxy-3-(2-naphthyl)-2H-chromen-2-one. Several classical and modern synthetic reactions are utilized for this purpose, each with its own set of advantages and limitations.
Pechmann Condensation and Variants
The Pechmann condensation is a cornerstone in coumarin synthesis, involving the reaction of a phenol (B47542) with a β-ketoester under acidic conditions. bu.eduwikipedia.org For the synthesis of 7-hydroxycoumarin derivatives, resorcinol (B1680541) is the standard phenolic starting material. bu.edu The reaction proceeds through transesterification, intramolecular cyclization, and dehydration to yield the coumarin ring system. wikipedia.org
A variety of acid catalysts can be employed in the Pechmann condensation, ranging from protic acids like sulfuric acid to Lewis acids such as aluminum chloride. wikipedia.org The choice of catalyst and reaction conditions can significantly influence the reaction's efficiency and yield. For instance, the condensation of resorcinol with ethyl acetoacetate (B1235776) to form 7-hydroxy-4-methylcoumarin is a well-documented example of this reaction. bu.edu To synthesize the target molecule, a β-ketoester bearing a 2-naphthyl moiety would be required.
| Phenol | β-Ketoester/Acid | Catalyst | Conditions | Product | Reference |
| Resorcinol | Ethyl acetoacetate | Sulfuric acid | Heat | 7-Hydroxy-4-methylcoumarin | bu.edu |
| Resorcinol | Malic acid | Sulfuric acid, Nitrobenzene | Elevated temperature | 7-Hydroxycoumarin | google.com |
| Phenol | β-ketoester | Strong acids (e.g., AlCl₃, H₂SO₄) | Variable temperature | Coumarin derivatives | wikipedia.org |
Knoevenagel Condensation Approaches
The Knoevenagel condensation provides an alternative and versatile route to coumarins, particularly for the synthesis of 3-substituted derivatives. wikipedia.org This reaction involves the condensation of an o-hydroxybenzaldehyde with an active methylene (B1212753) compound, typically catalyzed by a weak base such as piperidine (B6355638) or pyridine. wikipedia.org For the synthesis of 7-hydroxycoumarins, 2,4-dihydroxybenzaldehyde (B120756) is the key starting material. sunankalijaga.org
To obtain the desired 3-(2-naphthyl) substituent, an active methylene compound containing a 2-naphthyl group, such as 2-(naphthalen-2-yl)acetonitrile or diethyl (2-naphthyl)malonate, would be employed. The reaction proceeds through a nucleophilic addition followed by an intramolecular cyclization and dehydration. wikipedia.org
| o-Hydroxybenzaldehyde | Active Methylene Compound | Catalyst | Conditions | Product | Reference |
| 2,4-Dihydroxybenzaldehyde | Ethyl acetate (B1210297) | Piperidine | - | 7-Hydroxycoumarin | sunankalijaga.org |
| Aldehyde/Ketone | Diethyl malonate, Malonic acid, etc. | Weakly basic amine | - | α,β-unsaturated ketone | wikipedia.org |
| 2-Methoxybenzaldehyde | Thiobarbituric acid | Piperidine | Ethanol | Enone derivative | wikipedia.org |
Multi-component Reactions in Chromen-2-one Synthesis
Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis due to their efficiency in constructing complex molecules in a single step. Several MCRs have been developed for the synthesis of coumarin derivatives. These reactions often involve the combination of an o-hydroxybenzaldehyde, an active methylene compound, and a third component, which can vary depending on the desired substitution pattern. While specific examples for the direct synthesis of this compound via MCRs are not extensively detailed in the provided search results, the general strategy holds promise for the convergent synthesis of this scaffold. For instance, a pseudo-four-component reaction of 4-hydroxycoumarin, two molecules of acetone, and an amine has been reported for the synthesis of pyrano[2,3-c]coumarins. nih.gov
Strategies for Introduction of the 7-Hydroxyl Group
The 7-hydroxyl group is a key feature of the target molecule and is typically introduced by using a starting material that already contains this functionality. The most common precursor for this purpose is resorcinol (1,3-dihydroxybenzene) in the Pechmann condensation or 2,4-dihydroxybenzaldehyde in the Knoevenagel condensation. bu.edusunankalijaga.org The hydroxyl group at the 3-position of resorcinol or the 4-position of 2,4-dihydroxybenzaldehyde directs the cyclization to form the 7-hydroxycoumarin isomer.
Methodologies for 3-Substituent Functionalization: Emphasis on Naphthyl Incorporation
The introduction of the 2-naphthyl group at the 3-position of the coumarin ring is a crucial step in the synthesis of the target compound. This can be achieved through several strategies:
From Starting Materials: As mentioned in the Pechmann and Knoevenagel sections, the naphthyl moiety can be incorporated from the beginning of the synthesis by using a β-ketoester or an active methylene compound that already contains the 2-naphthyl group.
Palladium-Catalyzed Cross-Coupling Reactions: For pre-formed coumarin scaffolds, modern cross-coupling reactions offer a powerful tool for C-C bond formation. The Suzuki-Miyaura coupling, for instance, can be used to couple a 3-halocoumarin with a naphthylboronic acid to introduce the 3-naphthyl substituent. This method provides a versatile approach to a wide range of 3-arylcoumarins.
Derivatization and Structural Modification Strategies of the this compound Scaffold
Once the this compound core is synthesized, further structural modifications can be undertaken to explore structure-activity relationships. The 7-hydroxyl group is a common site for derivatization.
Alkylation and Acylation: The phenolic hydroxyl group can be readily alkylated or acylated to produce ethers and esters, respectively. For example, 7-hydroxycoumarins can be alkylated with α-bromoacetamides. acs.org
Smiles Rearrangement: A notable transformation is the conversion of 7-hydroxycoumarins to 7-aminocoumarins via an amide Smiles rearrangement. This involves alkylation with an α-bromoacetamide followed by a tandem O → N rearrangement and amide hydrolysis. acs.org
| Starting Material | Reagent(s) | Product | Reference |
| 7-Hydroxycoumarin | α-Bromoacetamide | 7-(Acylamino)oxy-coumarin | acs.org |
| 7-(Acylamino)oxy-coumarin | Base | 7-Aminocoumarin | acs.org |
Advanced Spectroscopic and Analytical Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. Through one-dimensional (¹H and ¹³C NMR) and two-dimensional experiments (e.g., COSY, HSQC, HMBC), a complete picture of atomic connectivity can be assembled.
¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. For 7-Hydroxy-3-(2-naphthyl)-2H-chromen-2-one, distinct signals are expected for the phenolic hydroxyl proton, the lone proton on the pyrone ring (H-4), and the protons of the coumarin (B35378) and naphthyl aromatic rings. The phenolic -OH proton would likely appear as a broad singlet at a high chemical shift (>9 ppm), while the vinylic H-4 proton would be a sharp singlet around 8.0-8.5 ppm. The aromatic protons on the coumarin ring (H-5, H-6, H-8) and the naphthyl ring would appear in the range of 7.0-8.5 ppm, with their specific shifts and coupling patterns revealing their positions relative to one another.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number and type of carbon atoms. Key signals would include the lactone carbonyl carbon (C-2) around 160 ppm, the carbons of the aromatic rings, and the vinylic carbons (C-3 and C-4). The carbon bearing the hydroxyl group (C-7) would be shifted downfield to approximately 162 ppm.
2D NMR Techniques:
COSY (Correlation Spectroscopy) would establish proton-proton couplings, confirming the relationships between adjacent protons on the aromatic rings.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom.
Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆) Note: These are predicted values based on analogous structures. Actual experimental values may vary.
| Atom Position | Spectrum | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|---|
| H-4 | ¹H | ~8.1 | s (singlet) |
| H-5 | ¹H | ~7.8 | d (doublet) |
| H-6 | ¹H | ~7.0 | dd (doublet of doublets) |
| H-8 | ¹H | ~6.9 | d (doublet) |
| Naphthyl-H | ¹H | 7.5 - 8.2 | m (multiplet) |
| 7-OH | ¹H | >10.0 | br s (broad singlet) |
| C-2 (C=O) | ¹³C | ~160.5 | - |
| C-3 | ¹³C | ~125.0 | - |
| C-4 | ¹³C | ~144.0 | - |
| C-4a | ¹³C | ~113.5 | - |
| C-5 | ¹³C | ~128.0 | - |
| C-6 | ¹³C | ~114.0 | - |
| C-7 | ¹³C | ~162.0 | - |
| C-8 | ¹³C | ~103.0 | - |
| C-8a | ¹³C | ~155.0 | - |
| Naphthyl-C | ¹³C | 124.0 - 135.0 | - |
Mass Spectrometry for Molecular Mass and Fragmentation Pattern Determination
Mass spectrometry (MS) is an essential technique for determining the molecular weight and formula of a compound. High-resolution mass spectrometry (HRMS) can provide the exact mass with high precision, allowing for the unambiguous determination of the molecular formula (C₁₉H₁₂O₃).
For this compound, the expected exact mass of the molecular ion [M]⁺ is 288.0786 g/mol .
Furthermore, the fragmentation pattern observed in the mass spectrum provides structural clues. Coumarins are known to undergo characteristic fragmentation pathways. benthamopen.comnih.gov A primary fragmentation is the loss of a neutral carbon monoxide (CO) molecule (28 Da) from the pyrone ring, leading to the formation of a stable benzofuran (B130515) radical cation. benthamopen.com This would result in a prominent fragment ion [M-CO]⁺. Subsequent fragmentations could involve cleavages within the naphthyl ring system.
Predicted Mass Spectrometry Data
| Ion | Predicted m/z | Description |
|---|---|---|
| [M]⁺ | 288.0786 | Molecular Ion |
| [M-H]⁺ | 287.0708 | Loss of a hydrogen radical |
| [M-CO]⁺ | 260.0837 | Loss of carbon monoxide from the pyrone ring |
| [M-CO-H]⁺ | 259.0759 | Subsequent loss of a hydrogen radical |
| [C₁₀H₇]⁺ | 127.0548 | Naphthyl cation fragment |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Assessment
Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule by detecting the vibrations of chemical bonds. The spectrum of this compound would show several characteristic absorption bands. udel.edupressbooks.pub A broad band in the region of 3200-3400 cm⁻¹ would indicate the O-H stretching of the hydroxyl group. A very strong, sharp absorption around 1700-1730 cm⁻¹ is a hallmark of the C=O (carbonyl) stretch of the α,β-unsaturated lactone ring. scielo.br Absorptions in the 1500-1600 cm⁻¹ range correspond to C=C stretching vibrations within the aromatic rings, and C-O stretching bands would appear between 1000-1300 cm⁻¹. udel.edu
Characteristic IR Absorption Bands
| Frequency Range (cm⁻¹) | Intensity | Bond Vibration |
|---|---|---|
| 3400 - 3200 | Strong, Broad | O-H stretch (phenolic) |
| 3100 - 3000 | Medium | Aromatic C-H stretch |
| 1730 - 1700 | Strong, Sharp | C=O stretch (α,β-unsaturated lactone) |
| 1610 - 1500 | Medium to Strong | Aromatic C=C stretch |
| 1300 - 1100 | Strong | Aromatic C-O stretch |
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Molecules with extensive conjugated π-systems, like this one, absorb UV or visible light to promote electrons to higher energy orbitals (π → π* transitions). shimadzu.com The fusion of the coumarin and naphthyl ring systems creates a large chromophore, which is expected to result in strong absorption bands at long wavelengths (λₘₐₓ), likely in the UV-A range (320-400 nm). nih.govresearchgate.net The exact position and intensity of these bands are sensitive to the solvent used. researchgate.net
Predicted UV-Vis Absorption Maxima (in Methanol)
| Predicted λₘₐₓ (nm) | Electronic Transition |
|---|---|
| ~260-280 | π → π* (Naphthyl system) |
| ~340-370 | π → π* (Extended coumarin conjugation) |
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. This technique would provide unambiguous confirmation of the compound's structure, including precise bond lengths, bond angles, and torsional angles. A key structural parameter that would be determined is the dihedral angle between the plane of the coumarin ring system and the plane of the naphthyl ring, which defines the molecule's conformation in the solid state. researchgate.netmdpi.com Analysis of the crystal packing would also reveal intermolecular interactions, such as hydrogen bonding involving the 7-hydroxy group, which govern the material's macroscopic properties. While no public crystal structure for this specific molecule is available, analysis of similar structures would be used to predict its solid-state behavior. rsc.org
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic techniques are indispensable for the separation, purification, and purity assessment of synthesized organic compounds.
Thin-Layer Chromatography (TLC): TLC would be used for rapid monitoring of the reaction progress and for preliminary purity checks. The compound's polarity, due to the phenolic hydroxyl group, would result in a moderate retention factor (Rf) on a silica (B1680970) gel plate when using a mobile phase of intermediate polarity, such as a mixture of ethyl acetate (B1210297) and hexane.
High-Performance Liquid Chromatography (HPLC): HPLC is the preferred method for quantitative purity analysis. nih.gov A reversed-phase C18 column would likely be used, with a mobile phase consisting of a gradient of water and a polar organic solvent like acetonitrile (B52724) or methanol. researchgate.netrasayanjournal.co.in The compound would produce a distinct peak at a specific retention time, and the area of this peak would be proportional to its concentration, allowing for a precise determination of purity (e.g., >99%). HPLC can also be scaled up for the preparative isolation of the pure compound from reaction byproducts.
Structure Activity Relationships Sar of 7 Hydroxy 3 2 Naphthyl 2h Chromen 2 One and Its Derivatives
Impact of Substituents at the 7-Position (e.g., Hydroxyl, Alkylation) on Biological Activity
Research has consistently shown that the presence of a free hydroxyl group at the 7-position is often essential for potent activity. For instance, in studies on antibacterial agents, 7-hydroxycoumarin demonstrates strong inhibitory action against bacteria like Staphylococcus aureus. The phenolic hydroxyl can act as a hydrogen bond donor, facilitating interaction with amino acid residues in the active sites of target enzymes or proteins. Furthermore, poly-hydroxylation, particularly at the 5 and 7 positions, can enhance this activity. Studies on a series of hydroxy-3-arylcoumarins revealed that 5,7-dihydroxy-3-phenylcoumarin (B1626069) displayed the most potent antibacterial activity against S. aureus and Bacillus cereus. mdpi.comresearchgate.net
Modification of the 7-hydroxyl group, such as through alkylation (e.g., conversion to a methoxy (B1213986) group) or acetylation, significantly alters the biological profile. Generally, masking the hydroxyl group reduces or eliminates activities that depend on hydrogen bonding. However, this modification can sometimes enhance other properties, such as membrane permeability or selectivity for certain targets. For example, some studies on monoamine oxidase (MAO) inhibitors have found that substitutions at the 7-position are beneficial for MAO-B selectivity. nih.gov The conversion of the hydroxyl to an ether or ester can change the electronic nature of the ring system, which in turn affects target binding affinity. mdpi.com
| Compound | Substitution Pattern | S. aureus | B. cereus | L. monocytogenes |
|---|---|---|---|---|
| 7-Hydroxy-3-phenylcoumarin | 7-OH | 62.5 | 15.6 | 125 |
| 5,7-Dihydroxy-3-phenylcoumarin | 5,7-diOH | 11 | 11 | 44 |
Role of the 3-Naphthyl Moiety on Efficacy and Selectivity
The substituent at the 3-position of the coumarin (B35378) scaffold plays a pivotal role in defining the molecule's interaction with target proteins, primarily through steric and hydrophobic interactions. The replacement of a simple phenyl group with a larger, more complex aromatic system like a 2-naphthyl moiety has profound implications for efficacy and selectivity.
The 3-aryl group is a common feature in many biologically active coumarins, contributing to a wide range of activities including anticancer, anti-inflammatory, and neuroprotective effects. nih.govresearchgate.net The size, shape, and electronic nature of this aryl group are critical. The 2-naphthyl group, being significantly larger and more hydrophobic than a phenyl ring, can form more extensive van der Waals and π-stacking interactions within a protein's binding pocket. This enhanced interaction can lead to a substantial increase in binding affinity and, consequently, biological potency.
Direct comparative studies have demonstrated the superiority of the naphthyl group in certain contexts. For example, in a study on α-amylase inhibitors, a derivative with a 3-naphthyl moiety was found to be twice as active as its 3-phenyl counterpart (IC₅₀ values of 14.41 µM vs. 28.98 µM). rsc.org This increased activity was attributed to the more extensive π-conjugation of the naphthalene (B1677914) system, which can enhance binding interactions. rsc.org Similarly, research on carbonic anhydrase inhibitors has shown that bulky substituents like naphthalene at this position can increase inhibitory activity due to favorable steric effects within the enzyme's active site. mdpi.com The larger surface area of the naphthyl ring allows it to occupy and interact with larger hydrophobic pockets, which can also contribute to improved selectivity for specific targets over others.
| Compound Type | 3-Aryl Moiety | IC₅₀ (μM) |
|---|---|---|
| Compound 3a | Phenyl | 28.98 ± 0.65 |
| Compound 3b | Naphthyl | 14.41 ± 0.30 |
Influence of Other Ring System Modifications (e.g., Pyranone Ring, Benzene Ring)
The reactivity of the α-pyrone ring, particularly at the C3 and C4 positions, allows for various synthetic modifications. mdpi.com One significant alteration is the fusion of an additional pyran ring to the coumarin scaffold, forming pyranocoumarins. These compounds, which are also found in nature, often exhibit unique biological activities, including anti-HIV, anticancer, and anti-inflammatory properties. researchgate.net The addition of this second ring system extends the molecular structure, creating new potential points of interaction with biological targets and altering the molecule's solubility and pharmacokinetic properties. For instance, structural modifications to the pyrone ring have been shown to be effective in creating inhibitors of microbial biofilm formation. nih.gov
Stereochemical Considerations in SAR
Stereochemistry is a critical, though often overlooked, aspect of the structure-activity relationships of 3-arylcoumarins. The introduction of a bulky substituent at the 3-position, such as a 2-naphthyl group, can create a significant energy barrier to rotation around the single bond connecting the coumarin core and the aryl moiety. This phenomenon, known as atropisomerism, gives rise to stereoisomers that are not based on a traditional chiral center but on hindered rotation around an axis. nih.gov
These atropisomers, if the rotational barrier is high enough, can be stable and separable, existing as distinct enantiomers or diastereomers. It is well-established in medicinal chemistry that different stereoisomers of a chiral drug can have vastly different pharmacological activities, potencies, and toxicity profiles. One isomer may fit perfectly into a receptor's binding site, while its mirror image may be inactive or even interact with a different target, leading to off-target effects.
For a molecule like 7-Hydroxy-3-(2-naphthyl)-2H-chromen-2-one, the steric hindrance caused by the large naphthyl group, potentially exacerbated by substituents on either ring system, makes the existence of stable atropisomers highly probable. Therefore, a comprehensive SAR study would require the separation and individual biological evaluation of these isomers. The observed activity of a racemic or atropisomeric mixture may only reflect the action of the more potent isomer, masking the true potential of the optimal stereochemical configuration.
Identification of Key Pharmacophoric Features for Target Interactions
A pharmacophore model represents the essential three-dimensional arrangement of structural features that a molecule must possess to exert a specific biological effect. For 3-arylcoumarin derivatives, including this compound, a general pharmacophore model can be derived from the consistent findings of various SAR studies.
The key pharmacophoric features for this class of compounds typically include:
A Planar Heterocyclic Core: The rigid, planar benzopyrone (coumarin) ring system serves as the fundamental scaffold, correctly positioning the other functional groups for optimal interaction with the target. The carbonyl group of the pyrone ring is important for maintaining this planar geometry.
A Hydrogen Bond Donor/Acceptor Region: The substituent at the 7-position is crucial. A 7-hydroxyl group is a key hydrogen bond donor, which is often critical for anchoring the molecule within the active site of enzymes like kinases or polymerases.
A Hydrophobic Aromatic Region: The large aryl moiety at the 3-position, in this case, the 2-naphthyl group, constitutes a critical hydrophobic feature. This region is responsible for engaging with non-polar pockets in the target protein through van der Waals forces and potential π-π stacking interactions. The size and shape of this hydrophobic group are key determinants of both potency and selectivity.
Together, these features—the rigid scaffold, the hydrogen-bonding element, and the extensive hydrophobic region—form the essential pharmacophore responsible for the biological activities of this compound and its derivatives.
Computational Chemistry and in Silico Approaches
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor, estimating its binding affinity. This method is crucial for understanding potential biological targets and mechanisms of action. For the broader class of coumarin (B35378) derivatives, docking studies have been extensively used to explore interactions with various enzymes and receptors.
For instance, studies on other coumarin hybrids have investigated their binding modes with targets relevant to Alzheimer's disease, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov These analyses reveal key interactions, like hydrogen bonds and pi-pi stacking, that stabilize the ligand in the active site of the protein. nih.gov Similarly, docking has been applied to evaluate coumarin derivatives as potential inhibitors for targets like caspase-7, which is involved in apoptosis. The binding affinity and interaction patterns of 7-Hydroxy-3-(2-naphthyl)-2H-chromen-2-one with specific biological targets would require dedicated docking studies to elucidate its potential therapeutic applications. Such studies would typically involve preparing the 3D structure of the compound and docking it into the crystal structure of a target protein, such as a kinase or a receptor, to calculate a binding score and visualize the interactions.
Table 1: Examples of Targets Investigated for Coumarin Derivatives via Molecular Docking
| Target Protein | PDB ID | Therapeutic Area | Reference |
|---|---|---|---|
| Acetylcholinesterase (AChE) | - | Alzheimer's Disease | nih.gov |
| Butyrylcholinesterase (BuChE) | - | Alzheimer's Disease | nih.gov |
| Caspase-7 | 4FDL | Apoptosis / Renal Injury | |
| Epidermal Growth Factor Receptor (EGFR) | - | Cancer | |
| Cyclin-dependent Kinase-2 (CDK2) | - | Cancer / Inflammation | |
| Caspase-8 | 4PRZ | Inflammation / Apoptosis | |
| Phosphodiesterase 4 (PDE4) | 1RO9 | Inflammation |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov By analyzing molecular descriptors (which quantify physicochemical properties), QSAR models can predict the activity of new, untested compounds. nih.gov
For chromenone analogues, 3D-QSAR studies like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been performed. yu.edu.jo These models correlate the steric and electrostatic fields of the molecules with their inhibitory activity against targets like Interleukin 5 (IL-5). yu.edu.jo The resulting contour maps help identify which structural features are critical for enhancing or diminishing biological activity. yu.edu.jo
To develop a QSAR model for this compound, a dataset of structurally similar compounds with experimentally measured activity against a specific target would be required. The model could then predict the potency of the title compound and guide the design of new derivatives with improved activity. scienceopen.commdpi.com
Density Functional Theory (DFT) Calculations for Electronic Properties
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. semanticscholar.org DFT calculations can determine optimized molecular geometry, vibrational frequencies, and various electronic properties, providing deep insights into a compound's stability and reactivity. semanticscholar.orguomphysics.net
Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. uomphysics.netresearchgate.net A larger energy gap suggests higher stability. researchgate.net For related coumarin derivatives, DFT calculations have been used to confirm optimized structural parameters and to understand electronic properties. uomphysics.netnih.gov Other calculated properties, such as the molecular electrostatic potential (MEP) map, help identify nucleophilic and electrophilic sites within the molecule, predicting how it might interact with other molecules. semanticscholar.orgresearchgate.net
Table 2: Key Electronic Properties Calculable via DFT
| Property | Description | Significance |
|---|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital. | Relates to the ability to donate an electron. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to the ability to accept an electron. |
| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | Indicates chemical reactivity and kinetic stability. |
| Dipole Moment | A measure of the net molecular polarity. | Influences solubility and intermolecular interactions. |
| Mulliken Charges | Distribution of electron charge among the atoms. | Helps understand electrostatic interactions. |
Molecular Dynamics Simulations for Binding Stability
Molecular Dynamics (MD) simulations are computational methods used to analyze the physical movements of atoms and molecules over time. openbiochemistryjournal.com In drug discovery, MD simulations are often performed after molecular docking to assess the stability of a ligand-protein complex. researchgate.net By simulating the complex in a dynamic environment (often including water and ions) for a set duration, researchers can observe how the ligand's binding pose changes and whether the key interactions identified in docking are maintained. openbiochemistryjournal.comresearchgate.net
In Silico ADMET Prediction (Excluding Toxicity Data)
In silico ADMET prediction involves using computational models to estimate the Absorption, Distribution, Metabolism, and Excretion properties of a compound. These predictions are vital in early-stage drug discovery to filter out candidates with poor pharmacokinetic profiles. scielo.br
For various coumarin derivatives, ADMET prediction software has been used to evaluate properties based on Lipinski's Rule of Five, which assesses the drug-likeness of a molecule for oral administration. mdpi.com Key predicted parameters often include:
Molecular Weight: Affects diffusion and absorption.
LogP (Lipophilicity): Influences solubility and membrane permeability.
Hydrogen Bond Donors/Acceptors: Impacts solubility and binding.
Aqueous Solubility: Crucial for formulation and absorption. biointerfaceresearch.com
Blood-Brain Barrier (BBB) Permeability: Determines if a compound can enter the central nervous system. nih.gov
CYP450 Substrate/Inhibitor Potential: Predicts metabolic pathways and potential drug-drug interactions. biointerfaceresearch.com
Percent Human Oral Absorption: Estimates how much of the drug is absorbed after oral intake. mdpi.com
These computational tools allow for rapid screening of large numbers of molecules, prioritizing those with favorable, drug-like pharmacokinetic properties for further development. mdpi.combiointerfaceresearch.com
Table 3: Common In Silico ADMET Parameters Predicted for Coumarin Analogs
| Parameter | Predicted Value Range (Examples) | Significance | Reference |
|---|---|---|---|
| Molecular Weight ( g/mol ) | < 500 | Adherence to Lipinski's Rule | mdpi.com |
| LogP | < 5 | Adherence to Lipinski's Rule | |
| H-bond Donors | ≤ 5 | Adherence to Lipinski's Rule | |
| H-bond Acceptors | ≤ 10 | Adherence to Lipinski's Rule | |
| Percent Absorption (%ABS) | 84.9% - 100% | Bioavailability | mdpi.com |
Future Perspectives and Research Directions
Rational Design of Next-Generation 7-Hydroxy-3-(2-naphthyl)-2H-chromen-2-one Analogs
The rational design of next-generation analogs of this compound will be heavily reliant on computational methods and a deep understanding of structure-activity relationships (SAR). By systematically modifying the core structure, researchers can aim to enhance potency, selectivity, and pharmacokinetic properties.
Key strategies for the rational design of novel analogs include:
Substitution Pattern Modification: The pharmacological activities of 3-arylcoumarins are highly dependent on the substitution patterns on both the coumarin (B35378) ring and the aryl moiety at the 3-position. nih.gov Future design will likely involve the introduction of various functional groups, such as halogens, alkyl, alkoxy, and amino groups, at different positions to optimize biological activity. For instance, the introduction of dihydroxy groups at the R5 and R6 positions of the 3-arylcoumarin scaffold has been shown to significantly enhance acetylcholinesterase (AChE) inhibitory activity. nih.gov
Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties can lead to improved therapeutic profiles. For example, the isoflavone-like structure of 3-phenylcoumarins makes them interesting candidates for bioisosteric modifications to mimic the activity of known isoflavone-based drugs. bohrium.com
Hybrid Molecule Synthesis: Combining the this compound scaffold with other known pharmacophores can lead to the development of hybrid molecules with dual or synergistic activities. This approach has been successfully employed in creating coumarin-resveratrol hybrids with vasorelaxant and platelet antiaggregatory activities. nih.gov
Table 1: Potential Modifications for Analog Design
| Modification Site | Potential Substituents | Desired Outcome |
| 7-hydroxyl group | Alkoxy, acyloxy, aminoalkoxy | Improved bioavailability, altered solubility |
| Naphthyl ring | Halogens, trifluoromethyl, hydroxyl | Enhanced target binding, modified electronic properties |
| Coumarin core | Methyl, methoxy (B1213986), hydroxyl | Increased potency, altered selectivity |
Exploration of Novel Molecular Targets and Pathways
While 3-arylcoumarins are known to interact with a range of biological targets, including monoamine oxidase (MAO), cholinesterases, and heat shock protein 90 (Hsp90), there is vast potential for identifying novel molecular targets and elucidating new mechanisms of action. nih.govnih.gov
Future research in this area will likely involve:
Target Identification Studies: Utilizing techniques such as affinity chromatography, proteomics, and genetic screening to identify the direct binding partners of this compound and its analogs within the cell.
Pathway Analysis: Once a target is identified, further investigation into the downstream signaling pathways affected by the compound's binding will be crucial. This can reveal novel therapeutic applications and potential off-target effects. For example, some 3-arylcoumarin derivatives have been found to induce cell death in cancer cells through S-phase arrest. tandfonline.com
Phenotypic Screening: Employing high-throughput screening of compound libraries against various cell lines and disease models to uncover unexpected biological activities and novel therapeutic areas.
Advanced Synthetic Methodologies for Enhanced Diversity and Efficiency
The development of more efficient and versatile synthetic routes is critical for generating a diverse library of this compound analogs for biological screening. While classical methods like the Perkin condensation and Pechmann reaction are available, modern synthetic chemistry offers more advanced and greener alternatives. nih.gov
Future directions in synthesis may include:
Transition-Metal-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed reactions, such as Suzuki and Heck couplings, have been effectively used for the synthesis of 3-arylcoumarins and offer a broad substrate scope. nih.gov Further development of these methods can lead to more efficient and regioselective syntheses.
C-H Activation/Functionalization: Direct functionalization of C-H bonds on the coumarin or naphthyl scaffold represents a highly atom-economical approach to introduce new functional groups and build molecular complexity. frontiersin.org
Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times, improve yields, and often leads to cleaner reactions with fewer byproducts, making it an environmentally friendly approach. nih.gov
Table 2: Comparison of Synthetic Methodologies
| Method | Advantages | Disadvantages |
| Perkin Condensation | Simple, direct | Can require harsh conditions |
| Pd-Catalyzed Coupling | High yield, broad scope | Use of expensive metal catalysts |
| Microwave-Assisted | Fast, efficient, green | Requires specialized equipment |
| One-Pot Reactions | High efficiency, reduced waste | Can be challenging to optimize |
Development of Multi-targeted Therapeutic Agents Based on the Scaffold
The complex nature of many diseases, such as cancer and neurodegenerative disorders, often involves multiple pathological pathways. This has spurred the development of multi-target-directed ligands (MTDLs) that can simultaneously modulate several key targets. The 3-arylcoumarin scaffold is an excellent platform for the design of such agents. nih.govresearchgate.net
Future research in this domain will focus on:
Designing Dual Inhibitors: By incorporating specific pharmacophoric features into the this compound structure, it is possible to design molecules that can inhibit two or more relevant enzymes. For example, derivatives have been designed as dual inhibitors of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B) for the potential treatment of Alzheimer's disease. nih.gov
Targeting Multiple Pathways: The goal is to develop single molecules that can intervene at different points in a disease-related signaling cascade. For instance, a compound could be designed to have both anti-inflammatory and antioxidant properties.
Hybrid Drug Design: As mentioned earlier, covalently linking the 3-arylcoumarin scaffold to another known drug molecule can create a hybrid compound with a unique and potentially synergistic pharmacological profile.
Application in Chemical Biology Probes and Tools
The fluorescent properties inherent to many coumarin derivatives make the this compound scaffold an attractive candidate for the development of chemical biology probes. These tools are invaluable for studying biological processes in real-time and in complex biological systems.
Potential applications in this area include:
Fluorescent Probes for Bioimaging: Analogs with optimized photophysical properties (e.g., high quantum yield, large Stokes shift, and two-photon absorption) can be developed for imaging specific organelles, biomolecules, or enzymatic activities within living cells.
Sensors for Biologically Important Species: By introducing a recognition moiety that selectively interacts with a specific analyte (e.g., metal ions, reactive oxygen species), the coumarin scaffold can be used to create fluorescent sensors that signal the presence of the analyte through a change in fluorescence. For example, coumarin-based probes have been developed for the detection of peroxynitrite and hypochlorite. nih.gov
Activity-Based Probes: These probes are designed to covalently label active enzymes, providing a powerful tool for enzyme profiling and inhibitor screening. The 3-arylcoumarin scaffold could be functionalized with a reactive group to target specific enzyme families.
Q & A
Q. What are the optimal synthetic routes for 7-Hydroxy-3-(2-naphthyl)-2H-chromen-2-one, and how can reaction conditions be standardized?
Methodological Answer: The synthesis of coumarin derivatives like this compound typically involves nucleophilic substitution or condensation reactions. For example, the use of K₂CO₃ in DMF to generate oxyanions from naphthol derivatives (as seen in analogous compounds) can facilitate coupling with propargyl bromides or aldehydes . Reaction progress should be monitored via TLC (e.g., n-hexane:ethyl acetate, 9:1) and validated using ¹H NMR for structural confirmation . Standardizing reaction time (e.g., 2–6 hours) and temperature (room temperature to 80°C) is critical to minimize side products.
Q. How can structural ambiguities in this compound be resolved using spectroscopic and crystallographic data?
Methodological Answer: X-ray crystallography is the gold standard for resolving structural ambiguities. For instance, unit cell parameters (e.g., monoclinic system, Å, Å) and hydrogen-bonding patterns can clarify substituent orientation . Complementary ¹H NMR and FT-IR analyses can validate functional groups (e.g., hydroxyl peaks at δ 10–12 ppm in DMSO-d₆) . Hirshfeld surface analysis (as applied in related coumarins) quantifies intermolecular interactions, aiding in distinguishing polymorphs .
Advanced Research Questions
Q. How do substituents on the naphthyl group influence the photophysical properties of this compound?
Methodological Answer: Substituent effects can be systematically studied via time-dependent density functional theory (TD-DFT) and fluorescence spectroscopy. For example, electron-donating groups (e.g., diethylamino) enhance fluorescence quantum yield by stabilizing excited states, as seen in ethyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate . Solvent polarity (e.g., methanol-water mixtures) should be controlled to assess solvatochromic shifts . Compare results with computational models (e.g., Gaussian 09) to validate electronic transitions .
Q. What experimental strategies address contradictions between theoretical and experimental data in the crystal packing of this compound?
Methodological Answer: Discrepancies in lattice parameters or intermolecular distances may arise from dynamic effects (e.g., temperature-dependent disorder). Use high-resolution single-crystal XRD (at 223 K, as in related studies) to reduce thermal motion artifacts . For mixed crystals (e.g., 0.95C₂₀H₂₀O₃ + 0.05C₂₀H₁₉ClO₃), refine occupancy factors via SHELXL and validate with R-factor convergence (< 5%) . Pair with Hirshfeld surface analysis to map van der Waals interactions and identify packing anomalies .
Q. How can solvent effects on the reactivity of this compound be quantified in nucleophilic substitution reactions?
Methodological Answer: Employ a solvent polarity scale (e.g., Kamlet-Taft parameters) to correlate reaction rates with solvent properties. For instance, DMF (high polarity, ε = 37) accelerates oxyanion formation in naphthol derivatives, while toluene (low polarity) may favor SN1 pathways . Monitor kinetics via UV-Vis spectroscopy at λ_max ≈ 300 nm (characteristic of coumarin absorption). Compare activation energies (ΔG‡) using Arrhenius plots under controlled temperatures (25–60°C).
Q. What advanced techniques validate the purity of this compound for pharmacological studies?
Methodological Answer: Beyond HPLC-UV (≥95% purity), use LC-MS (ESI+ mode) to detect trace impurities (e.g., brominated byproducts). High-resolution mass spectrometry (HRMS) with < 5 ppm error confirms molecular formula . For chiral purity, employ circular dichroism (CD) or chiral stationary-phase HPLC if enantiomers are suspected. Cross-reference with melting point analysis (decomposition >250°C suggests high thermal stability) .
Data-Driven Analysis Questions
Q. How should researchers interpret conflicting spectral data (e.g., NMR vs. IR) for derivatives of this compound?
Methodological Answer: Contradictions may arise from tautomerism or solvent interactions. For example, hydroxyl protons in DMSO-d₆ may appear broadened or split due to hydrogen bonding, whereas IR stretches (e.g., 1650 cm⁻¹ for carbonyl) remain consistent . Use deuterated solvents (CDCl₃, DMSO-d₆) and variable-temperature NMR to resolve dynamic effects. Cross-validate with computational NMR shifts (e.g., GIAO method in Gaussian) .
Q. What statistical methods are recommended for analyzing structure-activity relationships (SAR) in this compound analogs?
Methodological Answer: Multivariate analysis (e.g., PCA or PLS regression) correlates substituent electronic parameters (Hammett σ) with bioactivity. For example, logP values and IC₅₀ data can be modeled using QSAR software (e.g., MOE). Validate with leave-one-out cross-validation (Q² > 0.5) and report confidence intervals . Include crystallographic data (e.g., torsion angles) to explain steric effects on binding affinity .
Experimental Design Challenges
Q. How to design a kinetic study for the degradation of this compound under UV light?
Methodological Answer: Use a photoreactor with controlled UV intensity (e.g., 254 nm, 15 W) and quartz cells to avoid absorption interference. Sample aliquots at fixed intervals (0, 15, 30, 60 min) and analyze via HPLC to quantify degradation products (e.g., naphthoquinones). Include dark controls and actinometry (ferrioxalate) to calibrate light exposure . Model degradation kinetics using pseudo-first-order rate equations ().
Q. What controls are essential when evaluating the antioxidant activity of this compound?
Methodological Answer: Include positive controls (e.g., ascorbic acid for DPPH assay) and solvent blanks to account for auto-oxidation. For cell-based assays (e.g., ROS inhibition in HepG2 cells), use untreated cells and vehicle controls (DMSO < 0.1%). Validate specificity via competition experiments (e.g., adding catalase to rule out H₂O₂ interference). Triplicate measurements and ANOVA (p < 0.05) ensure statistical rigor .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
